4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Overview
Description
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO4S and a molecular weight of 261.69 g/mol . This compound is characterized by the presence of an oxazolidinone ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Material Science: The compound is used in the preparation of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazolidinone ring provides additional stability and can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid: This compound is similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
3-Nitro-4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride: This compound has a nitro group on the benzene ring, which can alter its reactivity and applications.
Uniqueness
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is unique due to its combination of an oxazolidinone ring and a sulfonyl chloride group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research .
Properties
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-16(13,14)8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBPBDWKAGOTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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